molecular formula C15H14N2O B1452223 (5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol CAS No. 18046-35-0

(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol

Cat. No. B1452223
CAS RN: 18046-35-0
M. Wt: 238.28 g/mol
InChI Key: JFCGJONXAJJUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol” is a chemical compound with the molecular formula C15H14N2O . It has a molecular weight of 238.28 g/mol . The compound is part of the benzodiazole family, which is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For instance, molecules have been synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI representation of the molecule is InChI=1S/C15H14N2O/c1-10-7-8-12-13(9-10)17-15(16-12)14(18)11-5-3-2-4-6-11/h2-9,14,18H,1H3,(H,16,17) . This indicates the presence of a benzodiazole ring attached to a phenyl group via a methanol linkage.


Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 238.110613074 g/mol . The topological polar surface area is 48.9 Ų .

Scientific Research Applications

Synthesis and Characterization

Research in the field of medicinal chemistry has led to the synthesis of selective COX-2 inhibitors, aiming to mitigate the gastrointestinal adverse effects associated with traditional NSAIDs. A study by Tabatabai et al. (2012) discusses the design, synthesis, and structural elucidation of a selective COX-2 inhibitor, showcasing the compound's potential in reducing inflammation and pain with fewer side effects (Tabatabai, Rezaee, & Kiani, 2012).

Antimicrobial and Analgesic Activities

Novel derivatives of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized and evaluated for their antimicrobial and analgesic activities. Jayanna et al. (2013) reported that these compounds exhibit pronounced antimicrobial and analgesic activities, along with an interesting binding profile in molecular docking studies, indicating their potential as therapeutic agents (Jayanna, Vagdevi, Dharshan, Raghavendra, & Telkar, 2013).

Molecular Aggregation Studies

The aggregation behavior of compounds in different solvents has significant implications for their applications in materials science. Matwijczuk et al. (2016) conducted spectroscopic studies on derivatives to understand the effects of substituent group structure on molecule aggregation, revealing insights into their potential applications in designing materials with specific optical properties (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Synthesis of Benzofuran Analogues

Shankar et al. (2016) explored the synthesis of benzofuran-based analogues of chalcone and 1,4-benzodiazepine, demonstrating their antimicrobial activity through in vitro screening and docking studies. This research highlights the potential of these compounds in developing new antimicrobial agents (Shankar, Jalapathi, Ramesh, Angajala, Ragavender, & Bharath, 2016).

Future Directions

The future directions for research on “(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol” and related compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the wide range of activities exhibited by benzodiazole derivatives , these compounds may have potential applications in the development of new drugs.

properties

IUPAC Name

(6-methyl-1H-benzimidazol-2-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-10-7-8-12-13(9-10)17-15(16-12)14(18)11-5-3-2-4-6-11/h2-9,14,18H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCGJONXAJJUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol
Reactant of Route 3
Reactant of Route 3
(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol
Reactant of Route 4
Reactant of Route 4
(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol
Reactant of Route 5
Reactant of Route 5
(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol
Reactant of Route 6
Reactant of Route 6
(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.